methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine
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Overview
Description
Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole benzoic acid hybrids, have shown potent inhibitory activities against cancer cell lines .
Mode of Action
It’s worth noting that 1,2,4-triazole benzoic acid hybrids have been found to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine might interact with its targets in a similar manner, leading to changes in cell growth and survival.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine typically involves the reaction of 1-(4-bromophenyl)ethanone with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The resulting intermediate is then treated with methylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The triazole ring and phenyl group can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
Methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(4-(1H-1,2,4-triazol-1-yl)phenyl)ethanone: A precursor in the synthesis of methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amine.
1H-1,2,4-triazole: The core structure present in the compound, which is also found in various other biologically active molecules.
Uniqueness
This compound is unique due to its specific combination of a triazole ring and a phenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-methyl-1-[4-(1,2,4-triazol-1-yl)phenyl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-9(12-2)10-3-5-11(6-4-10)15-8-13-7-14-15/h3-9,12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZAEAUQHSOIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=NC=N2)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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